molecular formula C7H10N2O2 B13668561 Methyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Methyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Cat. No.: B13668561
M. Wt: 154.17 g/mol
InChI Key: KQDOBSJBRSKBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of methyl groups at the 1 and 4 positions and a carboxylate ester group at the 5 position of the imidazole ring. It is a versatile compound with applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of methyl 1,4-dimethyl-1H-imidazole-5-carboxylate typically involves the acid-catalyzed methylation of imidazole using methanol. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by catalytic systems.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Catalysts such as palladium or nickel are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazoles.

Scientific Research Applications

Methyl 1,4-dimethyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1,4-dimethyl-1H-imidazole-5-carboxylate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Lacks the carboxylate ester group, making it less versatile in certain reactions.

    4-Methylimidazole: Similar structure but lacks the additional methyl group at the 1 position.

    Imidazole-5-carboxylate: Lacks the methyl groups, affecting its reactivity and applications.

Uniqueness

Methyl 1,4-dimethyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and reactivity .

Properties

IUPAC Name

methyl 3,5-dimethylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-6(7(10)11-3)9(2)4-8-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDOBSJBRSKBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.